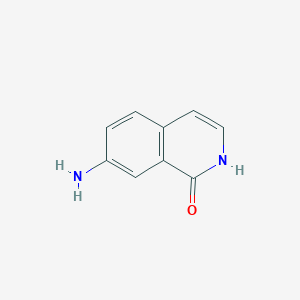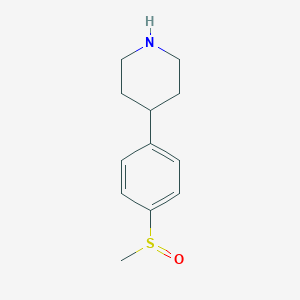
4-(4-Methylsulfinylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylsulfinylphenyl)piperidine, commonly known as MMSP, is a chemical compound that belongs to the piperidine class of compounds. MMSP is a versatile compound that has been used in various scientific research applications such as drug discovery and development, neuroscience, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of MMSP is not fully understood. However, it is believed that MMSP acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This action leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. MMSP has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects
MMSP has been shown to exhibit various biochemical and physiological effects. In animal studies, MMSP has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance locomotor activity. MMSP has also been shown to exhibit neuroprotective effects against various neurotoxins, including MPTP and 6-OHDA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MMSP in lab experiments is its potent pharmacological activity. MMSP has been shown to exhibit activity against various diseases, making it a promising candidate for drug discovery and development. However, one of the limitations of using MMSP in lab experiments is its low solubility in water, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for MMSP research. One of the primary areas of research is the development of MMSP-based drugs for the treatment of various diseases. MMSP has been shown to exhibit activity against various diseases, including Alzheimer's disease and Parkinson's disease, making it a promising candidate for drug development. Another area of research is the elucidation of the mechanism of action of MMSP. Despite its potent pharmacological activity, the exact mechanism of action of MMSP is not fully understood, and further research is needed to elucidate its mechanism of action.
Conclusion
In conclusion, MMSP is a versatile compound that has been used in various scientific research applications. The synthesis of MMSP involves the reaction of 4-methylsulfinylbenzaldehyde with piperidine in the presence of a catalyst. MMSP has been shown to exhibit potent pharmacological activity against various diseases, making it a promising candidate for drug discovery and development. The mechanism of action of MMSP is not fully understood, but it is believed to act as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. MMSP has several advantages and limitations for lab experiments, and there are several future directions for MMSP research, including the development of MMSP-based drugs and the elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of MMSP involves the reaction of 4-methylsulfinylbenzaldehyde with piperidine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the product is purified through recrystallization. The yield of MMSP is typically between 50-70%.
Aplicaciones Científicas De Investigación
MMSP has been used in various scientific research applications due to its unique chemical properties. One of the primary applications of MMSP is in drug discovery and development. MMSP has been shown to exhibit potent pharmacological activity against various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MMSP has also been used in neuroscience research to study the mechanisms of action of various neurotransmitters in the brain.
Propiedades
| 161610-00-0 | |
Fórmula molecular |
C12H17NOS |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
4-(4-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 |
Clave InChI |
WJGBOLJHUKMNLC-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
Sinónimos |
4-(4-METHANESULFINYL-PHENYL)-PIPERIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)
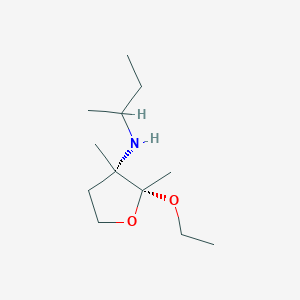

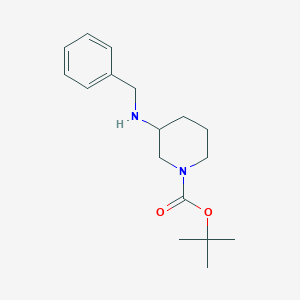
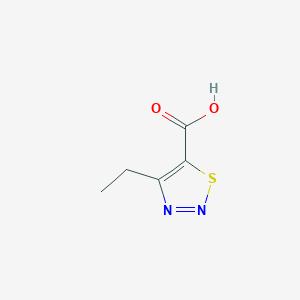
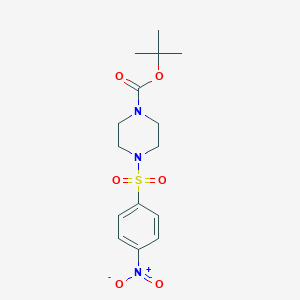
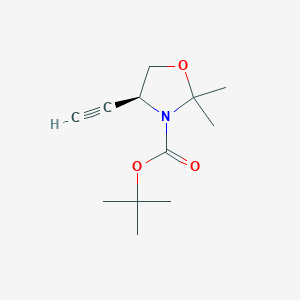
![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)
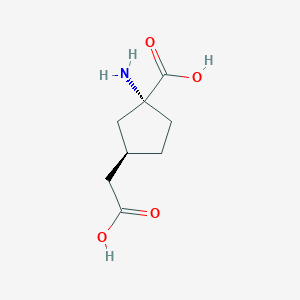
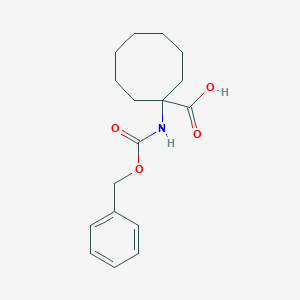
![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)
